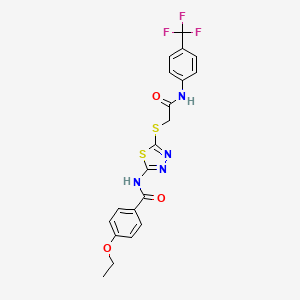

4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group (4-ethoxy substitution), a thioether-linked 2-oxoethyl chain, and a 4-(trifluoromethyl)phenylamino moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions, making it a candidate for therapeutic applications . Its synthesis likely involves multi-step reactions, including condensation of thiosemicarbazides or coupling with activated intermediates, as seen in related compounds .

Properties

IUPAC Name |

4-ethoxy-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3S2/c1-2-30-15-9-3-12(4-10-15)17(29)25-18-26-27-19(32-18)31-11-16(28)24-14-7-5-13(6-8-14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREKGXOEAILRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiadiazole ring : Known for its diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Ethoxy and benzamide moieties : Contribute to the compound's pharmacological profile.

Molecular Formula and Weight

- Molecular Formula : CHFNOS

- Molecular Weight : 431.47 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds with a thiadiazole scaffold exhibit significant anti-inflammatory effects. The presence of the trifluoromethyl group is associated with enhanced potency against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies showed that derivatives of thiadiazole can inhibit COX-2 activity effectively, suggesting a potential application in treating inflammatory conditions .

Antibacterial Activity

Compounds similar to this compound have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl substitution enhances the interaction with bacterial membranes, making it a promising candidate for further development .

Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines. In particular, studies have indicated that it can induce apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent. The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound inhibits COX enzymes and lipoxygenases (LOX), reducing the production of pro-inflammatory mediators.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related damage.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-ethoxy-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial properties. For example:

- In Vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi. Compounds with similar structures have shown promising results in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies demonstrate that derivatives can induce apoptosis in cancer cell lines:

- Mechanism of Action : These compounds are believed to interfere with cellular processes such as DNA replication and repair, leading to increased cancer cell death .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- Antimicrobial Efficacy : A study reported that specific thiadiazole derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

- Anticancer Screening : Another research project evaluated the anticancer properties of similar compounds against MCF7 breast cancer cells using Sulforhodamine B assay, revealing that some derivatives exhibited IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 3a-g)

- Structure : Shares the 1,3,4-thiadiazole core and 4-(trifluoromethyl)phenyl group but replaces the benzamide with an acetamide and uses a benzylthio substituent instead of the 2-oxoethylthio chain.

- Bioactivity : Exhibits potent anticancer activity against MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) cell lines, with IC₅₀ values in the low micromolar range. The benzylthio group enhances membrane permeability compared to bulkier substituents .

- Key Difference : The acetamide group may reduce steric hindrance, improving target binding compared to the benzamide in the target compound .

4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ()

- Structure: Features a nitro-substituted benzamide and a thiazolylamino group instead of the trifluoromethylphenylamino moiety.

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )

- Structure : Contains a pyridin-2-yl substituent on the thiadiazole ring and a phenyl group at position 3.

- Synthetic Yield : 80% yield via condensation with acetylacetone, suggesting robust synthetic routes for heteroaromatic substitutions .

Bioactivity Comparison

Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : Enhances binding to hydrophobic pockets in kinase targets (e.g., abl/src tyrosine kinases) and improves metabolic stability .

- Thiadiazole Core : Critical for π-stacking and hydrogen bonding; substitutions at position 5 (e.g., thioether chains) modulate solubility and target affinity .

- Benzamide vs. Acetamide : Benzamide derivatives may exhibit higher selectivity due to steric effects, while acetamides improve pharmacokinetic profiles .

Q & A

Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting thiosemicarbazide with carbon disulfide in dimethylformamide to form a thione intermediate, followed by heterocyclization under alkaline conditions . For disubstituted thiadiazoles (e.g., with benzamide or trifluoromethylphenyl groups), coupling reactions using anhydrous potassium carbonate in dry acetone under reflux (3–5 hours) are effective, as demonstrated in analogous syntheses of N-(thiadiazol-2-yl)benzamide derivatives .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Use a combination of chromatographic and spectroscopic methods:

- HPLC : Establish retention time consistency and monitor impurities (>95% purity threshold) .

- 1H NMR : Confirm substituent integration ratios (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons in the 7.0–8.5 ppm range) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (tolerance ±0.3%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like MCF-7 or HeLa) at concentrations of 1–100 μM. Pair this with molecular docking against target proteins (e.g., cyclooxygenase COX-1/2 or PFOR enzyme) to predict binding affinities. For example, thiadiazole derivatives have shown inhibitory activity via hydrogen bonding with catalytic residues like Arg120 or Tyr355 .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, trifluoromethyl groups may resist hydrolysis, but thioether linkages could oxidize to sulfoxides .

- Dose Optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic differences (e.g., higher CYP450 activity in rodents) .

Q. What advanced techniques address synthetic impurities in the thioacetamide linker?

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate unreacted 2-oxoethylthio intermediates .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove byproducts like potassium carbonate residues .

- Mass-Directed Purification : Employ preparative HPLC-ESI-MS to isolate impurities with m/z deviations >2 Da from the target compound .

Q. How do electronic effects of the 4-trifluoromethylphenyl group influence reactivity?

The –CF₃ group is strongly electron-withdrawing, which:

- Reduces Nucleophilicity : Slows SN2 reactions at the adjacent amino group, requiring elevated temperatures (80–100°C) for amide bond formation .

- Enhances Metabolic Resistance : Fluorine’s electronegativity stabilizes the compound against oxidative degradation, as shown in analogues with >90% stability in hepatic microsome assays .

- Alters Crystallinity : Non-covalent C–F⋯H interactions can improve crystal packing, verified via single-crystal X-ray diffraction (e.g., centrosymmetric dimers in nitazoxanide derivatives) .

Q. What computational methods predict off-target interactions for this compound?

- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., hERG channels) over 100 ns trajectories to assess cardiotoxicity risks .

- QSAR Modeling : Use descriptors like polar surface area (PSA) and molar refractivity (MR) to correlate structural features with unintended kinase inhibition (e.g., EGFR or VEGFR2) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox-mediated toxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.